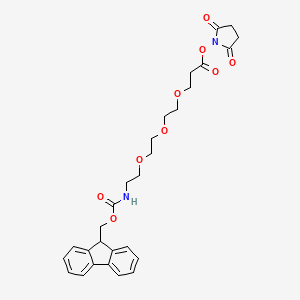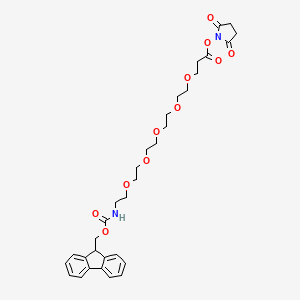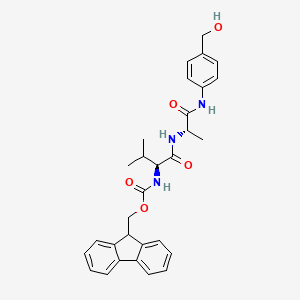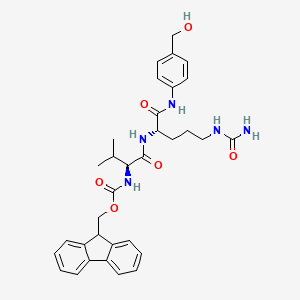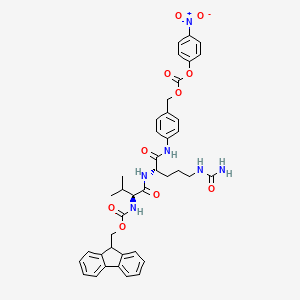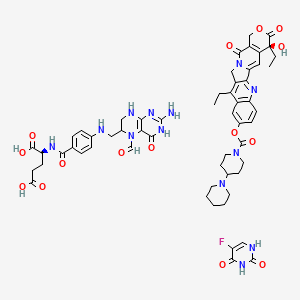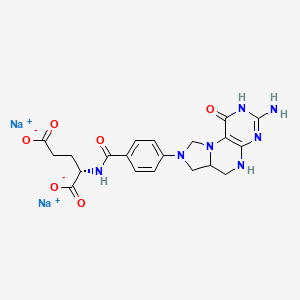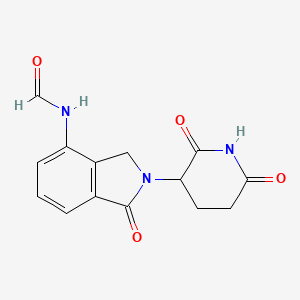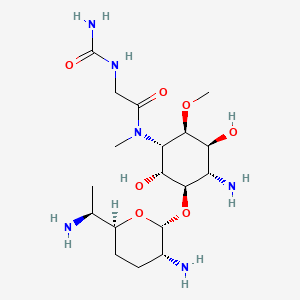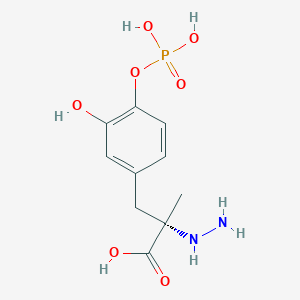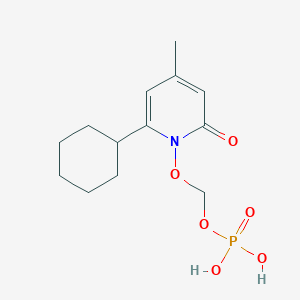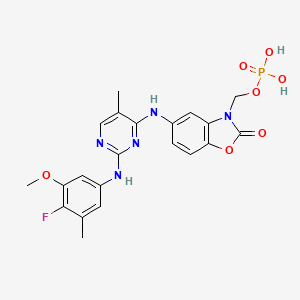
Ganciclovir hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ganciclovir hydrate is an antiviral medication used to treat or prevent cytomegalovirus (CMV) infections . It is a synthetic analogue of 2′-deoxy-guanosine . During infection, it is first phosphorylated to ganciclovir monophosphate by a viral kinase encoded by the CMV gene UL97 .
Synthesis Analysis
A study has shown the development and optimization of a ganciclovir-loaded carbopol topical gel for enhanced skin permeation . The study used response surface methodology (RSM) to design and optimize a sustained release and highly permeable hydrogel formulation of ganciclovir .Molecular Structure Analysis
The molecular structure of Ganciclovir hydrate is C9H15N5O5 . An X-ray analysis of the compound was undertaken to disclose its inherent three-dimensional structure . The crystal of the title compound belongs to space group P2 1 with cell dimensions a = 4.380 (2), b = 10.909 (4), c = 11.601 (4)Å, and β = 99.11 (3)° .Chemical Reactions Analysis
Ganciclovir hydrate exists in various crystal forms, with its thermal behavior explored using X-ray diffraction and differential scanning calorimetry. These studies reveal different stable forms of the drug at varying temperatures.Physical And Chemical Properties Analysis
Ganciclovir hydrate has a molecular weight of 273.250 . Elemental analysis shows that it contains C, 39.56; H, 5.53; N, 25.63; O, 29.28 . It is very slightly soluble in water (4.3mg/mL, 25°C) .Applications De Recherche Scientifique
Thermal and Crystallographic Properties
- Thermal Behavior and Crystal Forms : Ganciclovir hydrate exists in various crystal forms, with its thermal behavior explored using X-ray diffraction and differential scanning calorimetry. These studies reveal different stable forms of the drug at varying temperatures, important for pharmaceutical development (Roque-Flores & Matos, 2019).
- Crystal and Molecular Structures : Research has unveiled the crystal and molecular structures of various hydrated forms of Ganciclovir, providing insights into the drug's physical characteristics and potential for pharmaceutical analysis and development (Fernandes et al., 2016).
Drug Delivery Systems
- Thermosensitive Hydrogels for Ocular Delivery : Innovative thermosensitive hydrogels for Ganciclovir have been developed, aiming to improve ocular bioavailability in the treatment of cytomegalovirus retinitis. These hydrogels show promising results in sustained drug release and increased drug efficacy (Wang et al., 2017).
- Nanoformulations for Ocular Pharmacokinetics : Various nanoformulations have been assessed for the topical ocular delivery of Ganciclovir. These include mucoadhesive nanoemulsions and niosomal dispersions, offering potential improvements in treating ocular infections (Akhter et al., 2011).
- Ganciclovir-Tagged Polymeric Micelles : Ganciclovir has been used in the synthesis of polymeric micelles for drug delivery, demonstrating the drug's potential for incorporation into novel delivery systems (Sawdon & Peng, 2015).
Pharmacokinetics and Metabolism
- Hydrolysis Limiting Efficacy : NUDT15-mediated hydrolysis has been shown to limit the efficacy of Ganciclovir, suggesting that targeting NUDT15 could enhance anti-HCMV treatments (Zhang et al., 2021).
- Measurement of Plasma Concentration : Techniques for measuring Ganciclovir concentrations in human plasma have been developed, crucial for therapeutic monitoring and pharmacokinetic studies (Rigo-Bonnin et al., 2014).
Therapeutic Applications
- Topical Application for CMV Corneal Endotheliitis : The efficacy of topical Ganciclovir gel in treating cytomegalovirus corneal endotheliitis has been demonstrated, highlighting its potential as a localized treatment option (Koizumi et al., 2016).
Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
1359968-33-4 |
|---|---|
Nom du produit |
Ganciclovir hydrate |
Formule moléculaire |
C9H15N5O5 |
Poids moléculaire |
273.25 |
Nom IUPAC |
2-amino-9-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-3H-purin-6(9H)-one hydrate |
InChI |
InChI=1S/C9H13N5O4.H2O/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16;/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17);1H2 |
Clé InChI |
KLXHZXWXXKSKRU-UHFFFAOYSA-N |
SMILES |
O=C1N=C(N)NC2=C1N=CN2COC(CO)CO.[H]O[H] |
Apparence |
White to off-white solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO. |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BW-759; BW 759; BW759; BIOLF-62; RS-21592; RS 21592; RS21592; Ganciclovir; Ganciclovir Sodium; Ganciclovir Monosodium Salt; Gancyclovir; brand name: Cytovene; Cymevene; Vitrasert. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



